REACTION_CXSMILES
|
Cl[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]C)=[O:9])=[O:3].[CH:12]1([CH2:18][CH2:19][NH2:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl>[CH:12]1([CH2:18][CH2:19][NH:20][C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)CCCCC(=O)OC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCN
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)CCNC(CCCCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |